molecular formula C7H7ClN2O2 B1394612 2-Chloro-6-methoxypyridine-3-carboxamide CAS No. 1261079-74-6

2-Chloro-6-methoxypyridine-3-carboxamide

Cat. No. B1394612
M. Wt: 186.59 g/mol
InChI Key: CFLDSFCRSIKWSG-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxypyridine-3-carboxamide is a chemical compound with the molecular formula C7H7ClN2O2 . It has a molecular weight of 186.6 and is typically in solid form .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxypyridine-3-carboxamide consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with a chlorine atom at the 2nd position, a methoxy group (-OCH3) at the 6th position, and a carboxamide group (-CONH2) at the 3rd position .


Physical And Chemical Properties Analysis

2-Chloro-6-methoxypyridine-3-carboxamide is a solid compound with a melting point of 173 - 175°C .

Scientific Research Applications

Radioligand Synthesis for Imaging

The synthesis of MK-1064, a derivative of 2-Chloro-6-methoxypyridine-3-carboxamide, has been explored for its application as a PET radioligand for imaging of orexin-2 receptor. This compound was synthesized from related chemicals with considerable yield and showed potential for medical imaging applications (Gao, Wang, & Zheng, 2016).

DNA Base Recognition Studies

Research involving 2-Chloro-6-methoxypyridine-3-carboxamide derivatives has been conducted to understand hydrogen bonding in DNA base recognition. These studies have utilized derivatives of the compound to investigate interactions with nucleic acids, revealing insights into the molecular interactions critical for DNA binding and recognition (Gaugain et al., 1981).

Chemical Synthesis and Reactivity

Investigations into the lithiation pathways of 2-Chloro-6-methoxypyridine with lithium dialkylamides have been conducted. These studies provide insights into the reactivity and chemical behavior of the compound, particularly in relation to its lithiation, which is a key step in various chemical synthesis processes (Gros, Choppin, & Fort, 2003).

Synthesis of Novel Compounds

Research has also been conducted on the efficient synthesis of related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid, which has applications in the development of potent dopamine and serotonin receptors antagonists. This highlights the role of 2-Chloro-6-methoxypyridine-3-carboxamide derivatives in synthesizing novel compounds with potential therapeutic applications (Hirokawa, Horikawa, & Kato, 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The specific hazard codes and precautionary statements are not provided in the retrieved data .

properties

IUPAC Name

2-chloro-6-methoxypyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-5-3-2-4(7(9)11)6(8)10-5/h2-3H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLDSFCRSIKWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxypyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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